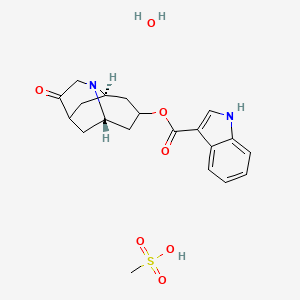

3-((tert-Butoxycarbonyl)amino)-3-(piperidin-2-yl)propanoic acid

Descripción general

Descripción

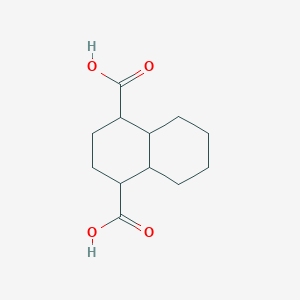

The compound "3-((tert-Butoxycarbonyl)amino)-3-(piperidin-2-yl)propanoic acid" is a derivative of piperidine with a tert-butoxycarbonyl (Boc) protected amino group. This structural motif is often found in intermediates for pharmaceutical compounds, such as proteinkinase inhibitors and natural products like Biotin. The presence of the Boc group suggests that the compound is designed for use in a synthetic pathway where the amino group requires protection to prevent unwanted side reactions .

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported with high efficiency. For example, a key intermediate for the synthesis of CP-690550, which is a proteinkinase inhibitor, was prepared starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride with an overall yield of 49% . Another synthesis route for a similar compound, (R)-3-[(tert-Butoxycarbonyl)amino]piperidine, was derived from d-ornithine in two steps, involving O-alkylation and hydrogenation over a 5% Pt/C catalyst . These methods highlight the potential for efficient synthesis of the compound , although the exact synthesis route for "3-((tert-Butoxycarbonyl)amino)-3-(piperidin-2-yl)propanoic acid" is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of the compound includes a piperidine ring, which is a six-membered heterocycle containing nitrogen. The tert-butoxycarbonyl group is a common protecting group for amines in organic synthesis, which can be removed under acidic conditions. The stereochemistry of the piperidine ring can significantly influence the biological activity of the compound, as seen in the synthesis of chiral intermediates for pharmaceutical applications .

Chemical Reactions Analysis

The tert-butoxycarbonyl group in the compound is used to protect the amine functionality during synthetic procedures. This group can be deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical reactions. The piperidine moiety can also undergo various reactions, such as alkylation, acylation, and oxidation, depending on the position and nature of the substituents on the ring .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "3-((tert-Butoxycarbonyl)amino)-3-(piperidin-2-yl)propanoic acid" are not detailed in the provided papers, compounds with similar structures exhibit properties that are crucial for their solubility, stability, and reactivity. The Boc group increases the steric bulk and can influence the solubility of the compound in organic solvents. The piperidine ring's basicity and the compound's overall polarity are also important factors that can affect its behavior in different phases of synthesis and application .

Aplicaciones Científicas De Investigación

Synthesis of Orthogonally Protected Amino Acids : This compound is used in the synthesis of orthogonally protected amino acids, which are useful for the syntheses of edeine analogs, demonstrating its utility in complex organic synthesis (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Enantioselective Synthesis : It plays a role in the enantioselective synthesis of neuroexcitant analogs, highlighting its importance in creating stereochemically pure compounds (Pajouhesh et al., 2000).

Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives : The compound is involved in asymmetric syntheses of piperidinedicarboxylic acid derivatives, indicating its role in producing chiral molecules (Xue et al., 2002).

Synthesis of Thiadiazole Derivatives with Antimicrobial Activity : Its derivatives have been synthesized for evaluating antimicrobial activities, demonstrating its potential in medicinal chemistry (Pund et al., 2020).

Preparation of Aminopiperidine and Azepane Derivatives : Research shows its use in the preparation of aminopiperidine and azepane derivatives, indicating its versatility in organic synthesis (Kadyrov & Tok, 2021).

N-tert-Butoxycarbonylation of Amines : It is used in the N-tert-butoxycarbonylation of amines, an important process in protecting amine groups during synthesis (Heydari et al., 2007).

Catalysis in Oxidative Alkenol Cyclization : The compound's derivatives have been studied as catalysts for oxidative cyclization in organic reactions (Dönges et al., 2014).

Propiedades

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-2-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-10(8-11(16)17)9-6-4-5-7-14-9/h9-10,14H,4-8H2,1-3H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPZAVQZGHJWHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660825 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(piperidin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886362-32-9 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(piperidin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxypyrazolo[1,5-A]pyridine](/img/structure/B3030195.png)

![5-nitro-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B3030200.png)

![6-Ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3030206.png)

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde](/img/structure/B3030210.png)